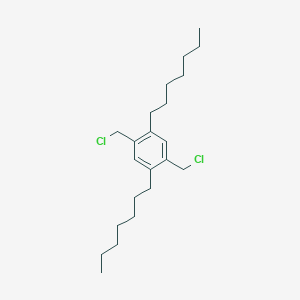![molecular formula C7H20N2O3Si B14261909 2-[(Trimethoxysilyl)methyl]propane-1,3-diamine CAS No. 138249-35-1](/img/structure/B14261909.png)
2-[(Trimethoxysilyl)methyl]propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Trimethoxysilyl)methyl]propane-1,3-diamine is an organosilicon compound that features both amine and silane functional groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields. The presence of both amine and silane groups allows it to act as a coupling agent, facilitating the bonding between organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethoxysilyl)methyl]propane-1,3-diamine typically involves the reaction of 3-aminopropyltrimethoxysilane with formaldehyde and hydrogen cyanide, followed by hydrogenation. This process results in the formation of the desired diamine compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to ensure maximum yield and efficiency. The final product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(Trimethoxysilyl)methyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The silane group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions facilitate the hydrolysis of the silane group.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Siloxane polymers or oligomers.
Scientific Research Applications
2-[(Trimethoxysilyl)methyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
Mechanism of Action
The mechanism of action of 2-[(Trimethoxysilyl)methyl]propane-1,3-diamine involves the interaction of its amine and silane groups with various molecular targets. The amine groups can form hydrogen bonds or ionic interactions with other molecules, while the silane groups can undergo hydrolysis and condensation reactions to form stable siloxane bonds. These interactions facilitate the coupling of organic and inorganic materials, leading to the formation of hybrid structures with improved properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- Bis(3-aminopropyl)tetramethyldisiloxane
Uniqueness
2-[(Trimethoxysilyl)methyl]propane-1,3-diamine is unique due to its dual functionality, combining both amine and silane groups in a single molecule. This dual functionality allows it to act as an effective coupling agent, facilitating the bonding between organic and inorganic materials. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in different scientific and industrial applications.
Properties
CAS No. |
138249-35-1 |
|---|---|
Molecular Formula |
C7H20N2O3Si |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
2-(trimethoxysilylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C7H20N2O3Si/c1-10-13(11-2,12-3)6-7(4-8)5-9/h7H,4-6,8-9H2,1-3H3 |
InChI Key |
DUTGJZQZHMMVQK-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CC(CN)CN)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



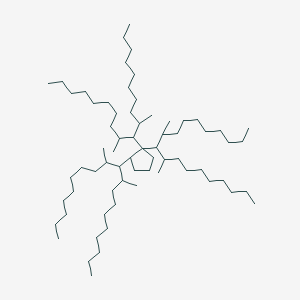
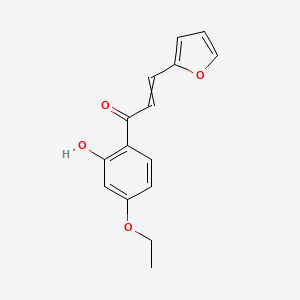


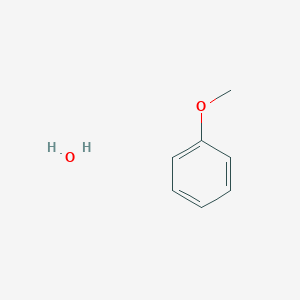
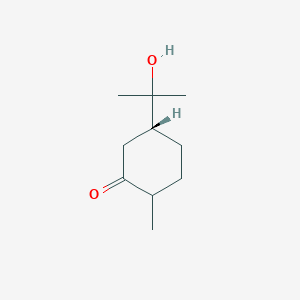

![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
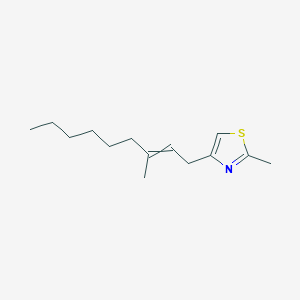
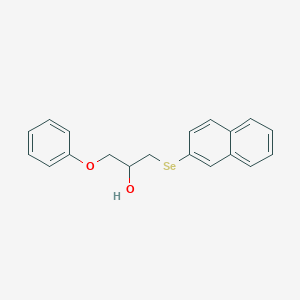

![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)
